o-Phenacylbenzoic acid
Overview
Description
o-Phenacylbenzoic acid is a chemical compound that is related to the field of organic chemistry. While the provided papers do not directly discuss o-Phenacylbenzoic acid, they do mention compounds that are structurally related or could be involved in similar chemical reactions. For instance, o-Phenylenediamine is mentioned as a precursor to heterocyclic compounds upon photo-oxidation , and o-methylbenzoic acid is used in the synthesis of ternary rare-earth complexes . These studies suggest a rich chemistry surrounding ortho-substituted aromatic compounds, which could be relevant to the understanding of o-Phenacylbenzoic acid.
Synthesis Analysis
The synthesis of related compounds involves multistep reactions and the use of various reagents to introduce functional groups or to form complex structures. For example, the synthesis of helical chiral macrocyclic amides from 1,12-dimethylbenzo[c]phenanthrene-5,8-dicarboxylic acid involves one-pot procedures and the use of dianiline spacers . Similarly, the synthesis of ternary rare-earth complexes with o-methylbenzoic acid requires coordination with 1,10-phenanthroline and careful control of reaction conditions . These examples demonstrate the complexity and precision required in the synthesis of organic compounds, which would also apply to the synthesis of o-Phenacylbenzoic acid.
Molecular Structure Analysis
The molecular structure of compounds is crucial in determining their properties and reactivity. X-ray crystallography is a common technique used to determine the absolute configuration of molecules, as seen in the study of helical chiral macrocyclic amides . The structure of the ternary rare-earth complex with o-methylbenzoic acid revealed various coordination modes of the carboxylate groups and a distorted monocapped square antiprism geometry around the La3+ ion . These findings highlight the importance of molecular structure analysis in understanding the behavior of organic compounds, which would be similarly significant for o-Phenacylbenzoic acid.
Chemical Reactions Analysis
The chemical reactivity of compounds can lead to the formation of new structures with interesting properties. The photochemical conversion of o-phenylenediamine into heterocyclics indicates that light-induced reactions can be a pathway to synthesize complex organic molecules . The ability of macrocyclic amides to exhibit catalytic activity in asymmetric synthesis also showcases the potential of organic compounds to participate in chemical transformations . These insights into chemical reactivity are relevant to the study of o-Phenacylbenzoic acid and its potential reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The ternary rare-earth complexes with o-methylbenzoic acid were characterized by various techniques, including elemental analysis, IR, X-ray diffraction, and TG-DTG, to understand their properties . These properties, such as solubility, melting point, and reactivity, are essential for the practical application of the compound. The antibacterial activity of the rare-earth complexes also illustrates the potential biological applications of organic compounds . Such properties would be important to characterize for o-Phenacylbenzoic acid as well.
Future Directions
properties
IUPAC Name |
2-phenacylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-9H,10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCPCDOOBNXTFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182998 | |
Record name | Benzoic acid, 2-(2-oxo-2-phenylethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Phenacylbenzoic acid | |
CAS RN |
2881-31-4 | |
Record name | 2-(2-Oxo-2-phenylethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2881-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Toluic acid, alpha-benzoyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002881314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Phenacylbenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-(2-oxo-2-phenylethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Oxo-2-phenylethyl)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ6KA96ZXT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.